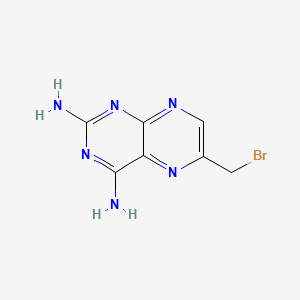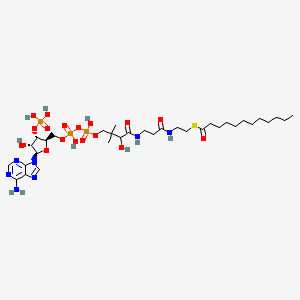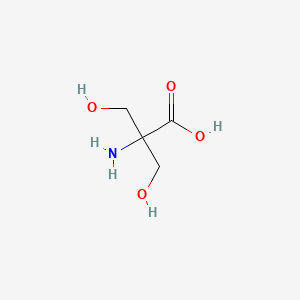![molecular formula C17H18BrNO B1204328 2-[2-(3-bromophenoxy)ethyl]-3,4-dihydro-1H-isoquinoline](/img/structure/B1204328.png)
2-[2-(3-bromophenoxy)ethyl]-3,4-dihydro-1H-isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(3-bromophenoxy)ethyl]-3,4-dihydro-1H-isoquinoline is a member of isoquinolines.
Scientific Research Applications
Synthesis of Pyrrolo[2,1-a]isoquinolines : Isoquinolines, including derivatives similar to the compound , have been used in the synthesis of pyrrolo[2,1-a]isoquinolines. This synthesis involves the reaction of activated acetylenes and isoquinoline in the presence of ethyl bromopyruvate, producing good yields of specific derivatives (Yavari, Hossaini, & Sabbaghan, 2006).
Analgesic and Spasmolytic Properties : Substituted 1-methyl-3,4-dihydro-isoquinolines, which are structurally related to the compound, can be converted to various derivatives. Some of these derivatives exhibit analgesic and spasmolytic properties, especially those containing a halogenated phenylethyl group (Brossi et al., 1960).
Esters of the Imidazo[2,1-α]isoquinoline Series : Research involving the action of α-halo keto acid esters on 1-aminoisoquinoline led to the synthesis of alkoxycarbonylimidazo[2,1-α]isoquinolines. These derivatives demonstrate typical properties of esters and undergo electrophilic substitution such as chlorination and bromination (Kuz’menko, Kuz’menko, Simonov, & Simkin, 1980).
Synthesis of N-substituted Quinolines : Ethyl 3-(2,4-dioxocyclohexyl)propanoate, a precursor related to the compound, has been utilized in the synthesis of N-substituted quinolines. This research involved conventional protection, selective amidation, and deprotective-cyclization approaches (Thakur, Sharma, & Das, 2015).
Synthesis of Tri- and Tetra-cyclic Heterocycles : 2-(2-Bromophenyl)ethyl groups have been used as building blocks in radical cyclization reactions onto azoles to synthesize tri- and tetra-cyclic heterocycles. This research explored the synthesis of 6-membered rings attached to azoles, providing insights into the chemical properties and reactivity of such compounds (Allin et al., 2005).
properties
Product Name |
2-[2-(3-bromophenoxy)ethyl]-3,4-dihydro-1H-isoquinoline |
|---|---|
Molecular Formula |
C17H18BrNO |
Molecular Weight |
332.2 g/mol |
IUPAC Name |
2-[2-(3-bromophenoxy)ethyl]-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C17H18BrNO/c18-16-6-3-7-17(12-16)20-11-10-19-9-8-14-4-1-2-5-15(14)13-19/h1-7,12H,8-11,13H2 |
InChI Key |
BGVQTTPXHRMOIF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CCOC3=CC(=CC=C3)Br |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



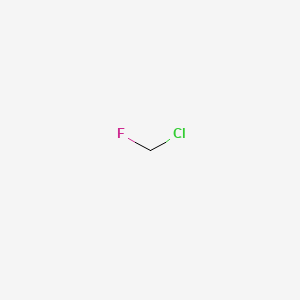
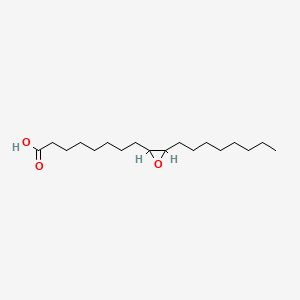
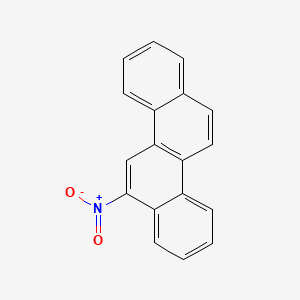

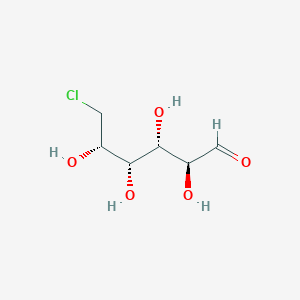
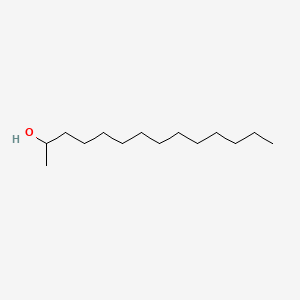
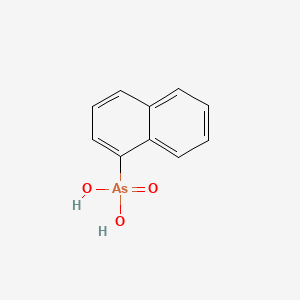
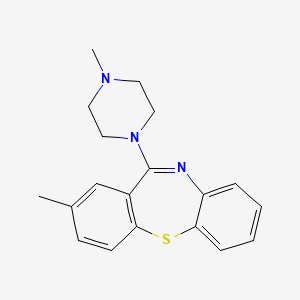
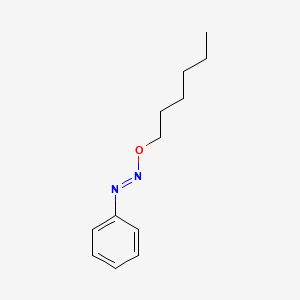
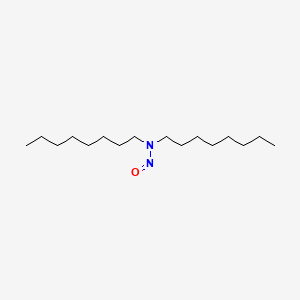
![N-tert-butyl-6-ethyl-1-phenyl-4-pyrazolo[3,4-d]pyrimidinamine](/img/structure/B1204259.png)
